molecular formula C13H19IN2O B8274908 N-(3-iodo-4-methoxyphenyl)-1-methylpiperidin-4-amine

N-(3-iodo-4-methoxyphenyl)-1-methylpiperidin-4-amine

Cat. No.: B8274908
M. Wt: 346.21 g/mol
InChI Key: CAGFZFNFLKDLPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-iodo-4-methoxyphenyl)-1-methylpiperidin-4-amine is a useful research compound. Its molecular formula is C13H19IN2O and its molecular weight is 346.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H19IN2O

Molecular Weight

346.21 g/mol

IUPAC Name

N-(3-iodo-4-methoxyphenyl)-1-methylpiperidin-4-amine

InChI

InChI=1S/C13H19IN2O/c1-16-7-5-10(6-8-16)15-11-3-4-13(17-2)12(14)9-11/h3-4,9-10,15H,5-8H2,1-2H3

InChI Key

CAGFZFNFLKDLPA-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC2=CC(=C(C=C2)OC)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-iodo-4-methoxyaniline (180 mg, 0723 mmol) in DCM (5 mL) 1-methyl-4-piperidone (0.116 mL, 106 mg, 0.940 mmol), TFA (0.290 mL, 429 mg, 3.760 mmol) and tetramethylammonium triacetoxyborohydride (285 mg, 1.084 mmol) were added in sequence. The reaction is completed in 30 min. The reaction mixture was diluted with DCM, washed with saturated solution of sodium hydrogen carbonate (3×5 mL), brine (3×5 mL), dried over sodium sulfate and the solvent was removed under vacuum. The solid crude so obtained was purified by flash chromatography (EtOAc/TEA 99/1) to afford a beige solid that was crystallized from diethylether to afford the title compound as a whitish solid (197 mg, 79%).
Quantity
180 mg
Type
reactant
Reaction Step One
Name
Quantity
0.29 mL
Type
reactant
Reaction Step One
Quantity
285 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
79%

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